![molecular formula C18H21NO2S B5766048 N-(2-methoxy-5-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5766048.png)
N-(2-methoxy-5-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide, also known as MMBA, is a chemical compound that has gained attention for its potential use in scientific research. MMBA belongs to the class of compounds known as benzamide derivatives, which have been studied for their various pharmacological properties. In
Mécanisme D'action
The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and anticancer properties, this compound has been shown to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This may have potential implications for the treatment of Alzheimer's disease and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methoxy-5-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for extended periods of time without significant degradation.
One limitation of using this compound is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, further studies are needed to fully understand the safety and toxicity profile of this compound.
Orientations Futures
There are several potential future directions for research on N-(2-methoxy-5-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide. One area of research could focus on the development of this compound derivatives with improved pharmacological properties. Another area of research could focus on the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Finally, further studies are needed to fully understand the safety and toxicity profile of this compound, which will be important for its potential use as a therapeutic agent in humans.
In conclusion, this compound is a chemical compound that has gained attention for its potential use in scientific research. It has been studied for its anti-inflammatory and anticancer properties, as well as its potential implications for the treatment of neurological disorders. While further research is needed to fully understand its mechanism of action and safety profile, this compound has potential as a therapeutic agent for various diseases and conditions.
Méthodes De Synthèse
The synthesis of N-(2-methoxy-5-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide involves the reaction of 2-methoxy-5-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-methylbenzyl mercaptan to yield this compound. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified by recrystallization.
Applications De Recherche Scientifique
N-(2-methoxy-5-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide has been studied for its potential use in the treatment of various diseases and conditions. One area of research has focused on the compound's anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research has focused on this compound's potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a therapeutic agent for various types of cancer.
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-13-8-9-17(21-3)16(10-13)19-18(20)12-22-11-15-7-5-4-6-14(15)2/h4-10H,11-12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMJBKMYEPNWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSCC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198399 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

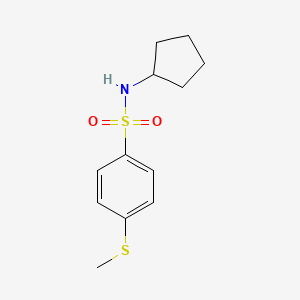
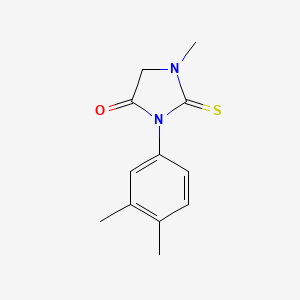
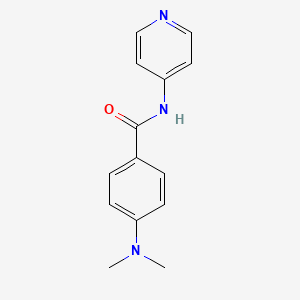
![2-methoxybenzaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5765981.png)
![2-[(3-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5765989.png)
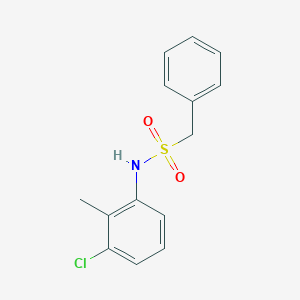
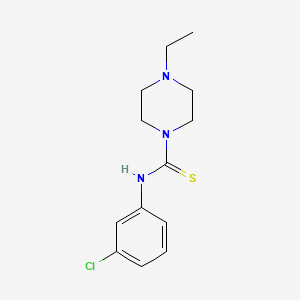
![4-fluorobenzaldehyde {6-[(3-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5766006.png)


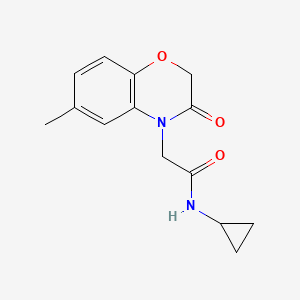
![4-[(2,4-dimethoxy-5-nitrobenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5766039.png)
![ethyl 1-[4-(acetylamino)benzyl]-4-piperidinecarboxylate](/img/structure/B5766049.png)
![N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5766052.png)